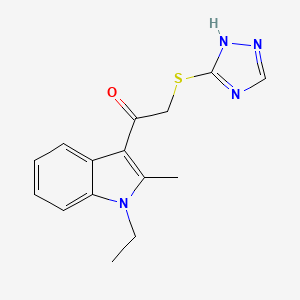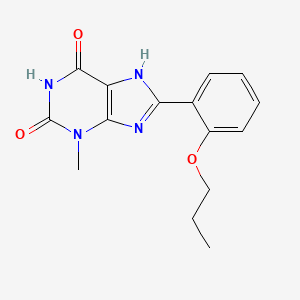
N~1~-(3,4-dichlorophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N~1~-(3,4-dichlorophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide is a useful research compound. Its molecular formula is C18H20Cl2N2O3S and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.0571691 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of derivatives related to N1-(3,4-dichlorophenyl)-N2-(mesitylsulfonyl)-N2-methylglycinamide involves various chemical transformations, yielding compounds with potential for further synthetic applications. For instance, the synthesis of 1-organosulfonyl-2-sila-5-piperazinones from N-methylamides of N'-organosulfonyl-2-amino acids demonstrates the creation of new silacyclanes with applications in synthetic chemistry due to their labile Si–N bonds, which can be utilized in a variety of reactions (Shipov et al., 2013).
Biological Potential
Some derivatives have been investigated for their biological potential, including enzyme inhibition and antibacterial activity. For example, sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and evaluated for their enzyme inhibition potential against AChE and BChE enzymes, showing significant inhibitory activity, which suggests potential applications in designing drugs for diseases related to enzyme dysfunction (Kausar et al., 2019).
Antipathogenic Activity
Thiourea derivatives, such as those synthesized in a study by Limban et al. (2011), have shown significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests potential for the development of new antimicrobial agents with antibiofilm properties, which is crucial for addressing antibiotic resistance issues (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Characterisation
The synthesis and characterisation of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives have been explored, revealing insights into their molecular structures and providing a basis for furtherexploration of their applications in various scientific fields. These studies involve detailed spectroscopic techniques, including IR, NMR, and in some cases, X-ray crystallography, to elucidate the structures of synthesized compounds, offering a foundation for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Yusof, Jusoh, Khairul, & Yamin, 2010).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-11-7-12(2)18(13(3)8-11)26(24,25)22(4)10-17(23)21-14-5-6-15(19)16(20)9-14/h5-9H,10H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXXYPAFZYEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)
![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)
![{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4617499.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)
![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)
![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)
![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)

